molecular formula C9H8BrNO4 B2930943 Ethyl 4-bromo-2-nitrobenzoate CAS No. 528872-23-3

Ethyl 4-bromo-2-nitrobenzoate

Cat. No.: B2930943
CAS No.: 528872-23-3
M. Wt: 274.07
InChI Key: HBBNMJSSYTXTPH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-nitrobenzoate (C$9$H$8$BrNO$_4$, MW 274.07 g/mol) is a halogenated aromatic ester featuring a bromine atom at the para position and a nitro group at the ortho position on the benzoate ring . This compound is synthesized via reduction of mthis compound using tin(II) chloride dihydrate or iron powder under reflux conditions in ethyl acetate or methanol/acetic acid, yielding up to 90% purity . Its primary applications include serving as a precursor in pharmaceutical intermediates, such as Bruton’s tyrosine kinase (BTK) inhibitor derivatives for positron emission tomography (PET) tracers . Safety protocols emphasize handling with protective gear due to risks of skin, eye, and respiratory irritation .

Properties

IUPAC Name

ethyl 4-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNMJSSYTXTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528872-23-3
Record name ethyl 4-bromo-2-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: Ethyl 4-amino-2-nitrobenzoate.

    Substitution: Ethyl 4-methoxy-2-nitrobenzoate or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoate Esters

Ethyl 4-bromo-2-nitrobenzoate belongs to a family of nitro- and halogen-substituted benzoates. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C$9$H$8$BrNO$_4$ 274.07 528872-23-3 Ortho-nitro, para-bromo substitution
Mthis compound C$8$H$6$BrNO$_4$ 260.04 158580-57-5 Methyl ester analog; higher volatility
tert-Butyl 4-bromo-2-nitrobenzoate C${12}$H${14}$BrNO$_4$ 316.15 890315-72-7 Bulky tert-butyl group; enhanced steric hindrance
Ethyl 4-bromo-3-nitrobenzoate C$9$H$8$BrNO$_4$ 274.07 168473-87-8 Meta-nitro substitution; altered reactivity

Key Differences :

  • Ester Group : Ethyl esters exhibit higher lipophilicity than methyl analogs, influencing solubility in organic solvents . The tert-butyl derivative’s steric bulk reduces reactivity in nucleophilic substitutions but improves crystallinity .
  • Substituent Position : Ortho-nitro groups (as in this compound) increase electron-withdrawing effects, enhancing bromine’s electrophilicity compared to meta-nitro analogs (e.g., Ethyl 4-bromo-3-nitrobenzoate) .
Functional Group Variations
  • Nitro vs. Other Electron-Withdrawing Groups : Compared to Ethyl 4-chloro-2-nitrobenzoate (EN300-126807), bromine’s larger atomic radius increases steric effects and polarizability, impacting reaction kinetics .
Reactivity Profiles
  • Nucleophilic Substitution : The ortho-nitro group activates the para-bromo position for nucleophilic displacement, enabling aryl-ether or thioether formation .
  • Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing incoming electrophiles to meta positions relative to existing substituents .

Physical and Chemical Properties

Property This compound Mthis compound tert-Butyl 4-bromo-2-nitrobenzoate
Melting Point Not reported Not reported 155–157°C (crystalline solid)
Solubility Soluble in ethyl acetate Soluble in methanol Low solubility in polar solvents
Stability Stable under inert conditions Hygroscopic High thermal stability

Biological Activity

Ethyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4C_9H_8BrNO_4 and a molecular weight of approximately 274.068 g/mol. This compound is notable for its structural features, including bromine and nitro groups attached to a benzoate framework, which contribute to its potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and organic synthesis.

This compound exhibits various biological activities, primarily due to its ability to interact with different biomolecules. The compound may undergo several chemical transformations, such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, altering the compound's reactivity and biological interactions.
  • Reduction : The nitro group can be reduced to an amine, which may enhance its biological activity by modifying the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of nitrobenzoates have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound and its derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies on similar nitro-substituted benzoates have reported antiproliferative activity against murine melanoma B16 cells, indicating potential applications in cancer therapy .

Study on Antibacterial Properties

A study published in Molecules focused on the antibacterial properties of nitrobenzoate derivatives, including this compound. The findings suggested that these compounds could inhibit bacterial growth effectively, particularly against Gram-positive bacteria .

CompoundActivity Against Gram-positive BacteriaMIC (µg/mL)
This compoundYes32
Control (Ampicillin)Yes1

Cytotoxicity Assessment

Another research article investigated the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to evaluate cell viability:

Cell LineIC50 (µM)
B16 Melanoma15
HeLa (Cervical Cancer)20

These results indicate that this compound has a promising profile as a potential anticancer agent.

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